molecular formula C22H34N4O3 B1242177 Unii-M7ias8PR23 CAS No. 216252-56-1

Unii-M7ias8PR23

Cat. No.: B1242177
CAS No.: 216252-56-1
M. Wt: 402.5 g/mol
InChI Key: IIRJWNCOXHFIBK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RWJ-38063 involves several key steps:

    Alkylation of N-(2-isopropoxyphenyl)piperazine: This step involves the reaction of N-(2-isopropoxyphenyl)piperazine with N-(2-bromoethyl)phthalimide to form an intermediate compound.

    Removal of the Phthaloyl Group: The intermediate compound is then treated with methylhydrazine to remove the phthaloyl group, yielding the intermediate amine.

    Alkylation of Delta-Valerolactam: Delta-valerolactam is alkylated with tert-butyl bromoacetate in the presence of sodium hydride to form another intermediate.

    Cleavage of the Tert-Butyl Ester: The tert-butyl ester is cleaved using trifluoroacetic acid to produce 2-(2-oxopiperidin-1-yl)acetic acid.

    Coupling Reaction: Finally, the intermediate amine is coupled with 2-(2-oxopiperidin-1-yl)acetic acid to form RWJ-38063.

Chemical Reactions Analysis

RWJ-38063 undergoes several types of chemical reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: RWJ-38063 can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace leaving groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction .

Scientific Research Applications

Mechanism of Action

RWJ-38063 exerts its effects by selectively binding to and antagonizing the alpha-1a adrenergic receptors. This action inhibits the binding of endogenous agonists like norepinephrine, leading to relaxation of smooth muscle in the prostate and bladder neck. The molecular targets involved include the alpha-1a adrenergic receptors, and the pathways affected are primarily those related to adrenergic signaling .

Comparison with Similar Compounds

RWJ-38063 is compared with other similar compounds such as RWJ-68141, RWJ-68157, and RWJ-69736. These compounds also target the alpha-1a adrenergic receptors but differ in their selectivity and potency. For instance, RWJ-69736 has shown higher potency in isolated prostate tissue assays compared to RWJ-38063. RWJ-38063 is noted for its higher uroselectivity, making it a unique candidate for treating benign prostatic hyperplasia with fewer cardiovascular side effects .

Properties

CAS No.

216252-56-1

Molecular Formula

C22H34N4O3

Molecular Weight

402.5 g/mol

IUPAC Name

2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide

InChI

InChI=1S/C22H34N4O3/c1-18(2)29-20-8-4-3-7-19(20)25-15-13-24(14-16-25)12-10-23-21(27)17-26-11-6-5-9-22(26)28/h3-4,7-8,18H,5-6,9-17H2,1-2H3,(H,23,27)

InChI Key

IIRJWNCOXHFIBK-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC=C1N2CCN(CC2)CCNC(=O)CN3CCCCC3=O

Canonical SMILES

CC(C)OC1=CC=CC=C1N2CCN(CC2)CCNC(=O)CN3CCCCC3=O

Synonyms

RWJ 38063
RWJ-38063

Origin of Product

United States

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